Cinamiodyl
Description
Cinamiodyl (CAS: 1215-70-9), chemically designated as 3-Amino-α-ethyl-2,4,6-triiodocinnamic acid, is a triiodinated cinnamic acid derivative. It is structurally related to iopanoic acid (dehydro-iopanoic acid), a compound historically used as an oral cholecystographic agent for gallbladder imaging . This compound’s molecular formula is C₁₁H₁₀I₃NO₂, characterized by a cinnamic acid backbone substituted with three iodine atoms and an ethyl-amino group. This structure enhances its radiopacity, making it a candidate for diagnostic imaging applications. However, unlike iopanoic acid, this compound’s dehydro configuration may influence its pharmacokinetic (PK) and pharmacodynamic (PD) profiles, including solubility, metabolic stability, and tissue specificity .
Properties
CAS No. |
1215-70-9 |
|---|---|
Molecular Formula |
C11H10I3NO2 |
Molecular Weight |
568.92 g/mol |
IUPAC Name |
(2E)-2-[(3-amino-2,4,6-triiodophenyl)methylidene]butanoic acid |
InChI |
InChI=1S/C11H10I3NO2/c1-2-5(11(16)17)3-6-7(12)4-8(13)10(15)9(6)14/h3-4H,2,15H2,1H3,(H,16,17)/b5-3+ |
InChI Key |
WRRIFEUVZSLRCF-HWKANZROSA-N |
SMILES |
CCC(=CC1=C(C(=C(C=C1I)I)N)I)C(=O)O |
Isomeric SMILES |
CC/C(=C\C1=C(C(=C(C=C1I)I)N)I)/C(=O)O |
Canonical SMILES |
CCC(=CC1=C(C(=C(C=C1I)I)N)I)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cinamiodyl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Chemical Properties
| Property | Cinamiodyl | Iopanoic Acid |
|---|---|---|
| CAS Number | 1215-70-9 | 96-83-3 |
| Molecular Formula | C₁₁H₁₀I₃NO₂ | C₁₁H₁₂I₃NO₂ |
| Key Substituents | 3-Amino, α-ethyl, 2,4,6-triiodo | 3-Butanamido, 2,4,6-triiodo |
| Radiopacity | High (triiodinated backbone) | High (triiodinated backbone) |
| Solubility | Moderate in aqueous media | Low (requires bile acid conjugation) |
Key Differences :
- Amino vs.
- Metabolic Stability: Iopanoic acid undergoes hepatic glucuronidation for biliary excretion, while this compound’s dehydro structure may reduce metabolic degradation, favoring urinary elimination .
Pharmacological Implications
- Diagnostic Utility: Iopanoic acid’s low solubility necessitates bile acid conjugation for gallbladder visualization, whereas this compound’s moderate solubility may allow broader imaging applications without requiring hepatic processing .
- Toxicity Profile: Both compounds share iodine-related risks (e.g., hypersensitivity, nephrotoxicity), but this compound’s amino group may reduce iodine release rates, mitigating thyroid dysfunction risks .
Comparison with Functionally Similar Compounds: Diatrizoate
Functional and Clinical Profiles
Diatrizoate (CAS: 117-96-4), a triiodinated benzoic acid derivative, is a widely used intravenous contrast agent.
| Property | This compound | Diatrizoate |
|---|---|---|
| Primary Use | Experimental imaging agent | IV contrast for angiography/urography |
| Administration Route | Oral (hypothetical) | Intravenous |
| Bioavailability | Limited (oral absorption challenges) | High (direct vascular delivery) |
| Adverse Effects | Iodine toxicity, gastrointestinal upset | Anaphylaxis, contrast-induced nephropathy |
Key Differences :
- Administration and Bioavailability: Diatrizoate’s intravenous route ensures immediate systemic distribution, while this compound’s oral administration faces absorption barriers, limiting its clinical adoption .
- Mechanism of Action : Diatrizoate relies on high vascular iodine concentration for imaging, whereas this compound targets biliary or urinary pathways due to structural modifications .
Pharmacokinetic and Pharmacodynamic Profiles
Pharmacokinetics
| Parameter | This compound | Iopanoic Acid | Diatrizoate |
|---|---|---|---|
| Absorption | Moderate (oral) | Low (requires bile acids) | Immediate (IV) |
| Half-life (t₁/₂) | ~6–8 hours | ~12–15 hours | ~2 hours |
| Excretion Route | Renal (60%), Fecal (40%) | Biliary (85%) | Renal (95%) |
Insights :
- This compound’s shorter half-life compared to iopanoic acid suggests faster clearance, reducing cumulative toxicity risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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